molecular formula C14H11FN2O4 B8461828 2-(3-Fluoro-benzyloxy)-5-nitro-benzamide

2-(3-Fluoro-benzyloxy)-5-nitro-benzamide

Cat. No. B8461828
M. Wt: 290.25 g/mol
InChI Key: DWDNSYYVBDYHKI-UHFFFAOYSA-N
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Patent
US07064203B2

Procedure details

A mixture of 14A (162 mg, 0.56 mmol) and Fe powder (249 mg, 4.46 mmol) in HOAc/EtOAc (1/1) (2.4 ml) was heated at 70° C. for 2.5 h. The mixture was cooled to rt, filtered through a 1″ celite pad and rinsed with HOAc/EtOAc (1/1) (4×8 ml). The filtrate was concentrated in vacuo. The residue was diluted with 1N NaOH (25 ml), extracted with EtOAc (2×60 ml) and the combined EtOAc extracts were washed with brine (1×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 14B (123.8 mg, 67% pure).
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
HOAc EtOAc
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
249 mg
Type
catalyst
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:8]=1[C:9]([NH2:11])=[O:10]>CC(O)=O.CCOC(C)=O.[Fe]>[NH2:16][C:13]1[CH:14]=[CH:15][C:7]([O:6][CH2:5][C:4]2[CH:19]=[CH:20][CH:21]=[C:2]([F:1])[CH:3]=2)=[C:8]([CH:12]=1)[C:9]([NH2:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
FC=1C=C(COC2=C(C(=O)N)C=C(C=C2)[N+](=O)[O-])C=CC1
Name
HOAc EtOAc
Quantity
2.4 mL
Type
solvent
Smiles
CC(=O)O.CCOC(=O)C
Name
Quantity
249 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through a 1″ celite pad
WASH
Type
WASH
Details
rinsed with HOAc/EtOAc (1/1) (4×8 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 1N NaOH (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×60 ml)
WASH
Type
WASH
Details
the combined EtOAc extracts were washed with brine (1×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)N)C1)OCC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 123.8 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.